Aurein 3.1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

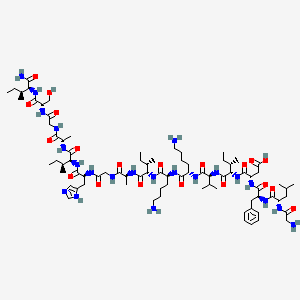

2D Structure

Properties

Molecular Formula |

C81H136N22O20 |

|---|---|

Molecular Weight |

1738.1 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C81H136N22O20/c1-15-44(9)64(68(85)110)100-77(119)58(40-104)94-61(107)39-88-70(112)49(14)91-80(122)66(46(11)17-3)102-75(117)56(34-51-37-86-41-89-51)93-60(106)38-87-69(111)48(13)90-79(121)65(45(10)16-2)101-72(114)53(29-23-25-31-83)95-71(113)52(28-22-24-30-82)96-78(120)63(43(7)8)99-81(123)67(47(12)18-4)103-76(118)57(35-62(108)109)98-74(116)55(33-50-26-20-19-21-27-50)97-73(115)54(32-42(5)6)92-59(105)36-84/h19-21,26-27,37,41-49,52-58,63-67,104H,15-18,22-25,28-36,38-40,82-84H2,1-14H3,(H2,85,110)(H,86,89)(H,87,111)(H,88,112)(H,90,121)(H,91,122)(H,92,105)(H,93,106)(H,94,107)(H,95,113)(H,96,120)(H,97,115)(H,98,116)(H,99,123)(H,100,119)(H,101,114)(H,102,117)(H,103,118)(H,108,109)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-,67-/m0/s1 |

InChI Key |

NVLUQRRSHVBFHI-PXGMBHJKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Aurein 3.1: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.1 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria aurea and Litoria raniformis. As a member of the Aurein family of peptides, it is characterized by its alpha-helical structure and amphipathic nature, properties that are critical to its biological activity. This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of this compound, designed to serve as a resource for researchers in the fields of microbiology, drug discovery, and peptide therapeutics. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context from closely related Aurein peptides to inform future research and development.

Peptide Structure and Properties

This compound is a 17-amino acid peptide with a C-terminal amidation. The primary sequence and key physicochemical properties are detailed below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | GLFDIVKKIAGHIAGSI-NH2 |

| Molecular Formula | C₈₁H₁₃₆N₂₂O₂₀ |

| Molecular Weight | 1738.08 Da |

| Net Charge (pH 7.4) | +2 |

| Isoelectric Point (pI) | 9.87 (Predicted) |

| Hydrophobicity (H) | Moderate (Predicted) |

| Amphipathicity | Amphipathic α-helix (Predicted) |

Biological Function and Mechanism of Action

Aurein peptides, including this compound, are known to exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria and also possess anticancer properties.[1] The primary mechanism of action is believed to be the disruption of the cell membrane integrity of target organisms.

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, related Aurein peptides show significant activity against various Gram-positive bacteria. For instance, Aurein 2.6 is active against M. luteus, S. aureus, S. epidermis, S. mutans, and B. subtilis.[2] It is predicted that this compound possesses a similar spectrum of activity.

Table 2: Antimicrobial Activity of Related Aurein Peptides

| Peptide | Organism | MIC (µM) | Reference |

| Aurein 2.6 | Micrococcus luteus | 80 | [2] |

| Staphylococcus aureus | 50 | [2] | |

| Staphylococcus epidermis | 50 | [2] | |

| Streptococcus mutans | 50 | [2] | |

| Bacillus subtilis | 50 | [2] | |

| This compound | Data not available | N/A |

Cytotoxicity

Table 3: Cytotoxicity of Related Aurein Peptides

| Peptide | Cell Type | Assay | Value | Reference |

| This compound | Human Red Blood Cells | Hemolytic Assay (HC₅₀) | Data not available | |

| This compound | Various Cancer Cell Lines | Cytotoxicity Assay (CC₅₀) | Data not available |

Proposed Mechanism of Action: The Carpet Model

The "carpet" model is the most widely accepted mechanism for the action of Aurein peptides.[3] This model involves the electrostatic attraction of the cationic peptide to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Figure 1. Proposed "carpet" mechanism of action for this compound.

The peptide then aligns parallel to the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptide disrupts the membrane integrity, leading to the formation of transient pores or micelles and ultimately causing cell lysis.

Experimental Protocols

This section provides detailed methodologies for the synthesis and functional characterization of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound can be chemically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Isoleucine for this compound) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Figure 2. General workflow for the solid-phase synthesis of this compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution Series: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest peptide concentration in which no visible growth is observed. The results can also be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Protocol:

-

RBC Preparation: Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant. Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

-

Peptide Dilution Series: Prepare a series of twofold dilutions of this compound in PBS in a 96-well microtiter plate.

-

Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, e.g., 1% Triton X-100).

-

Lysis Induction: Incubate the plate at 37°C for 1-2 hours.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 414 nm or 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

HC₅₀ Determination: The HC₅₀ is the peptide concentration that causes 50% hemolysis. This value can be determined by plotting the percentage of hemolysis against the peptide concentration.

Figure 3. Experimental workflow for the hemolysis assay.

Future Directions and Conclusion

This compound holds promise as a potential antimicrobial and anticancer agent. However, a significant gap exists in the literature regarding its specific biological activity and cytotoxicity. Future research should focus on:

-

Comprehensive MIC Profiling: Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Detailed Cytotoxicity Studies: Quantifying the hemolytic activity (HC₅₀) and cytotoxicity (CC₅₀) against various human cell lines to establish its therapeutic index.

-

Mechanism of Action Studies: Utilizing biophysical techniques such as circular dichroism, fluorescence spectroscopy, and model membrane systems to elucidate the precise molecular interactions of this compound with bacterial membranes.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of infection.

References

Aurein 3.1: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 3.1 is a cationic antimicrobial peptide (AMP) with significant potential in the development of novel therapeutic agents. First isolated from the granular skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis, this 17-amino acid peptide has demonstrated broad-spectrum antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of this compound. It details the experimental protocols for its extraction from natural sources and its subsequent analysis. Furthermore, this document summarizes the available quantitative data on its biological activity and explores its proposed mechanism of action, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Discovery and Source

This compound belongs to the aurein family of peptides, which were first identified in the skin secretions of the Australian Green and Golden Bell Frog, Litoria aurea, and the Southern Bell Frog, Litoria raniformis[1]. These secretions are a rich source of bioactive peptides that form a crucial part of the frogs' innate immune defense system against predators and microbial pathogens. The initial discovery and characterization of the aurein peptides, including this compound, were detailed in a seminal study by Rozek et al. in 2000[1]. Ten of the seventeen identified aurein peptides were found to be common to both frog species[1].

Physicochemical Properties

This compound is a linear peptide composed of 17 amino acids with the sequence Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Gly-Ser-Ile-NH2. Its C-terminus is amidated, a common feature in many antimicrobial peptides that enhances their stability and activity.

| Property | Value | Reference |

| Amino Acid Sequence | GLFDIVKKIAGHIAGSI-NH2 | [2] |

| Molecular Formula | C81H136N22O20 | [2] |

| Molecular Weight | 1738.08 Da | [2] |

| Length (amino acids) | 17 | [2] |

| Net Charge (at pH 7) | +2 | - |

Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process that begins with the collection of skin secretions and culminates in the purification of the peptide to homogeneity. While synthetic versions of this compound are commercially available, understanding the original isolation protocol is crucial for researchers studying naturally derived AMPs.

Experimental Protocol: Stimulation and Collection of Skin Secretions

A non-lethal method is employed to obtain the peptide-rich secretions from the dorsal glands of Litoria frogs.

-

Animal Handling: Frogs are handled with care to minimize stress.

-

Stimulation: A mild electrical stimulation or injection of norepinephrine is used to induce the release of granular gland secretions.

-

Collection: The secreted material is collected by washing the dorsal skin with deionized water or a suitable buffer.

-

Lyophilization: The collected secretion is then snap-frozen in liquid nitrogen and lyophilized to obtain a dry powder, which can be stored at -20°C for further processing.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

The lyophilized crude secretion is subjected to a series of chromatographic steps to isolate and purify this compound.

-

Initial Fractionation: The crude material is reconstituted in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water) and subjected to initial fractionation using a Sep-Pak C18 cartridge. This step removes high molecular weight proteins and other interfering substances.

-

Reversed-Phase HPLC (RP-HPLC): The peptide-containing fraction from the Sep-Pak cartridge is then purified by RP-HPLC.

-

Column: A semi-preparative C18 or C8 column is typically used.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient from Mobile Phase A to Mobile Phase B is applied to elute the peptides based on their hydrophobicity. A typical gradient might be 0-60% B over 60 minutes.

-

Detection: The elution profile is monitored by UV absorbance at 214 nm.

-

Fraction Collection: Fractions corresponding to the absorbance peaks are collected.

-

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. Fractions containing pure this compound are pooled and lyophilized.

Structural Characterization

The primary structure of this compound was determined using a combination of mass spectrometry and Edman degradation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent.

-

Analysis: The sample is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine its molecular weight.

-

Tandem Mass Spectrometry (MS/MS): To obtain sequence information, the peptide is subjected to fragmentation in the mass spectrometer, and the resulting fragment ions are analyzed.

Experimental Protocol: Edman Degradation

-

Coupling: The N-terminal amino acid of the peptide is reacted with phenyl isothiocyanate (PITC).

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using trifluoroacetic acid.

-

Conversion and Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.

-

Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.

Biological Activity

This compound exhibits potent biological activity against a range of microorganisms and cancer cells.

Antimicrobial Activity

| Organism | This compound MIC (µM) | Aurein 1.2 MIC (µM) | Aurein 2.6 MIC (µM) | Reference |

| Micrococcus luteus | Data not available | Data not available | 80 | [3] |

| Staphylococcus aureus | Data not available | Data not available | 50 | [3] |

| Staphylococcus epidermidis | Data not available | Data not available | 50 | [3] |

| Streptococcus mutans | Data not available | Data not available | 50 | [3] |

| Bacillus subtilis | Data not available | Data not available | 50 | [3] |

Note: The available search results frequently cite MIC values for Aurein 2.6 as a reference for the family's activity against Gram-positive bacteria.

Anticancer Activity

Aurein peptides, including this compound, have been shown to possess anticancer properties. They are reported to be active in the National Cancer Institute (NCI) test regime with LC50 values in the range of 10-5 to 10-4 M[1]. Specific IC50 values for this compound against a panel of cancer cell lines require further investigation.

Hemolytic Activity

An important consideration for the therapeutic potential of AMPs is their toxicity to mammalian cells. Hemolytic activity is a common measure of this cytotoxicity. While specific hemolytic data for this compound is limited, studies on related aurein peptides provide some insight. For instance, the hemolytic activity of Aurein 1.2 has been studied, and its derivatives have been engineered to reduce this activity while maintaining antimicrobial efficacy.

Mechanism of Action

The precise signaling pathways and molecular mechanisms of this compound are still under investigation. However, based on studies of Aurein 1.2 and other related peptides, a membrane-disruptive mechanism is proposed.

It is believed that this compound, being a cationic and amphipathic peptide, initially interacts with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and disruption. The "carpet model" has been suggested for Aurein 1.2, where the peptides accumulate on the membrane surface and, upon reaching a critical concentration, cause a detergent-like disruption of the membrane.

Conclusion

This compound is a promising antimicrobial peptide with significant potential for therapeutic applications. Its discovery in the skin secretions of Australian bell frogs has opened avenues for the development of new anti-infective and anticancer agents. This technical guide has provided a detailed overview of the methodologies for its isolation, purification, and characterization, along with a summary of its biological activities and proposed mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive studies on its antimicrobial spectrum, anticancer efficacy, and a more detailed understanding of its molecular interactions and signaling pathways. The information presented herein serves as a valuable resource for scientists and researchers dedicated to advancing the field of peptide-based drug discovery.

References

Aurein 3.1: A Comprehensive Technical Guide on its Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.1 is a cationic antimicrobial peptide originally isolated from the skin secretions of the Southern bell frog, Litoria aurea or Litoria raniformis. As a member of the aurein family of peptides, it has garnered significant interest within the scientific community for its broad-spectrum antimicrobial and anticancer activities. This technical guide provides an in-depth overview of the core biological properties of this compound, presenting available quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action.

Amino Acid Sequence: GLFDIVKKIAGHIAGSI-NH₂

Antimicrobial Properties

This compound exhibits inhibitory activity against a range of pathogenic microorganisms. While comprehensive quantitative data for this compound remains somewhat limited in publicly available literature, the aurein family of peptides is known for its effectiveness against Gram-positive bacteria.

Quantitative Antimicrobial Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of microbial species are not extensively documented in readily accessible literature. The following table is a representative placeholder for such data, which would be populated from specific experimental findings.

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | ATCC 25923 | Data not available | Data not available | |

| Escherichia coli | ATCC 25922 | Data not available | Data not available | |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available | |

| Candida albicans | ATCC 90028 | Data not available | Data not available |

Mechanism of Antimicrobial Action

The primary mechanism of action for aurein peptides, including this compound, is the disruption of microbial cell membranes. This process is generally understood to occur via the "carpet model".

Carpet Model Mechanism:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of microbial membranes, such as phospholipids and teichoic acids.

-

Peptide Accumulation: The peptide molecules accumulate on the membrane surface, forming a "carpet-like" layer.

-

Membrane Destabilization: Once a threshold concentration is reached, the peptides induce membrane permeabilization and disruption, leading to the leakage of intracellular contents and ultimately, cell death. This can involve the formation of transient pores or the complete dissolution of the membrane.

Carpet model mechanism of this compound.

Anticancer Properties

This compound has demonstrated notable anticancer activity. The initial discovery highlighted its effectiveness in the National Cancer Institute (NCI) screening program.[1]

Quantitative Anticancer Data

The anticancer activity of this compound has been reported with Lethal Concentration 50 (LC50) values in the range of 10⁻⁵ to 10⁻⁴ M against the NCI-60 panel of human cancer cell lines.[1]

Specific IC50/LC50 values for this compound against a panel of cancer cell lines are not consistently available in published literature. The following table serves as a template for such data.

| Cell Line | Cancer Type | IC50/LC50 (µM) | Reference |

| NCI-60 Panel | Various | 10 - 100 | [1] |

| MCF-7 | Breast Adenocarcinoma | Data not available | |

| HeLa | Cervical Adenocarcinoma | Data not available | |

| A549 | Lung Carcinoma | Data not available | |

| HT-29 | Colorectal Adenocarcinoma | Data not available |

Mechanism of Anticancer Action

The anticancer mechanism of this compound is believed to be similar to its antimicrobial action, primarily involving the disruption of the cancer cell membrane. Cancer cell membranes often have a higher net negative charge compared to normal mammalian cells due to the increased presence of anionic molecules like phosphatidylserine on the outer leaflet. This differential charge facilitates the selective binding of cationic peptides like this compound.

Proposed Anticancer Mechanism:

-

Selective Binding: this compound preferentially binds to the anionic components of cancer cell membranes.

-

Membrane Permeabilization: The peptide disrupts the membrane integrity, leading to the formation of pores or general destabilization.

-

Induction of Apoptosis: The disruption of the cell membrane can trigger downstream apoptotic pathways, leading to programmed cell death.

References

The Aurein Peptide Family: A Technical Guide to Their Antimicrobial and Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurein peptide family, first isolated from the skin secretions of Australian bell frogs (Litoria aurea and Litoria raniformis), represents a class of promising antimicrobial peptides (AMPs) with potent, broad-spectrum antimicrobial and anticancer activities.[1][2] These peptides are characterized by their relatively short length, typically 13 to 17 amino acids, and their amphipathic α-helical structure, which is crucial for their biological function.[2][3] This technical guide provides an in-depth overview of the core characteristics of the Aurein peptide family, with a focus on their quantitative activity, mechanisms of action, and the experimental protocols used for their evaluation.

Core Characteristics of the Aurein Peptide Family

The Aurein peptide family is comprised of several members, with Aurein 1.2 being the most extensively studied.[4] These peptides are cationic, possessing a net positive charge at physiological pH, which facilitates their interaction with the negatively charged membranes of microbes and cancer cells.[4][5] In aqueous solutions, Aurein peptides typically exist in a random coil conformation, adopting their characteristic α-helical structure upon interaction with biological membranes.[6] This structural transition is a key feature of their mechanism of action.

Structure and Physicochemical Properties

The primary structure of Aurein peptides is rich in hydrophobic and cationic amino acid residues. The spatial arrangement of these residues in the α-helical conformation results in an amphipathic structure with distinct hydrophobic and hydrophilic faces. This amphipathicity is a critical determinant of their ability to interact with and disrupt cell membranes.[2]

Table 1: Physicochemical Properties of Selected Aurein Peptides

| Peptide | Sequence | Length (Residues) | Net Charge | Molecular Weight (Da) |

| Aurein 1.2 | GLFDIIKKIAESF-NH₂ | 13 | +1 | 1479.76 |

| Aurein 2.2 | GLFDIVKKVVGALGSL-NH₂ | 16 | +2 | 1685.05 |

| Aurein 2.3 | GLFDIVKKVVGAIGSL-NH₂ | 16 | +2 | 1671.02 |

| Aurein 3.1 | GLFDIVKKIAGHIAGSI-NH₂ | 17 | +2 | 1740.05 |

Antimicrobial Activity

Aurein peptides exhibit potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Their activity against Gram-negative bacteria is generally lower but can be enhanced through sequence modification.[8]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of Aurein peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentrations (MIC) of Aurein Peptides against Various Bacteria

| Peptide | Organism | MIC (µg/mL) | Reference |

| Aurein 1.2 | Staphylococcus aureus | 25.00 | [7] |

| Aurein 1.2 | Escherichia coli | 200 | [7] |

| Aurein M2 | Staphylococcus aureus | ≤16 | [8] |

| Aurein M3 | Staphylococcus aureus | ≤16 | [8] |

| Aurein M3 | Escherichia coli | ≤16 | [8] |

| T1 (derivative) | Staphylococcus aureus | 50 | [7] |

| T1 (derivative) | E. coli (MDR) | 50 | [7] |

| T2 (derivative) | Staphylococcus aureus | 50 | [7] |

| T2 (derivative) | E. coli (MDR) | 50 | [7] |

| T3 (derivative) | Staphylococcus aureus | 50 | [7] |

| T3 (derivative) | E. coli | 100 | [7] |

| T4 (derivative) | Staphylococcus aureus | 100 | [7] |

| T4 (derivative) | E. coli | 100 | [7] |

Anticancer Activity

In addition to their antimicrobial properties, Aurein peptides have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.[2] Their preferential activity towards cancer cells is attributed to the higher negative charge of cancer cell membranes compared to normal cells, due to the overexpression of anionic molecules like phosphatidylserine.[5]

Quantitative Anticancer Activity

The anticancer potency of Aurein peptides is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.

Table 3: IC50 Values of Aurein 1.2 and its Analogs against Cancer Cell Lines

| Peptide | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Aurein 1.2 | T98G | Glioblastoma | ~10-100 | [2] |

| This compound | Various | NCI-60 panel | ~10-100 | [2] |

| EH [Orn]⁸ | MCF-12F (normal) | Breast | 44 ± 38 | [4] |

| EH [Orn]⁸ | MCF-7 | Breast Cancer | 44 ± 38 | [4] |

| EH [Orn]⁸ | MDA-MB-231 | Breast Cancer | 44 ± 38 | [4] |

| EH [Dap]⁷,⁸ | MCF-12F (normal) | Breast | 307.96 ± 21.71 | [4] |

| EH [Dab]⁷,⁸ | MCF-12F (normal) | Breast | 167.93 ± 2.54 | [4] |

Mechanism of Action

The primary mechanism of action for Aurein peptides involves the disruption of the cell membrane integrity.[9] Additionally, in cancer cells, they can induce programmed cell death, or apoptosis.[5]

Membrane Disruption: The Carpet Mechanism

Aurein peptides are believed to act via the "carpet" mechanism.[3][9] This model involves the accumulation of peptide molecules on the surface of the target cell membrane. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing membrane lysis.[9]

Induction of Apoptosis in Cancer Cells

In cancer cells, Aurein 1.2 has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5] This involves the disruption of the mitochondrial membrane and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[5]

References

- 1. bds.berkeley.edu [bds.berkeley.edu]

- 2. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tru.arcabc.ca [tru.arcabc.ca]

- 8. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Aurein 3.1: A Technical Guide to its Sequence, Physicochemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.1 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria aurea and Litoria raniformis.[1] As a member of the aurein family of peptides, it has garnered significant interest within the scientific community for its potent antibacterial and anticancer activities.[1] This technical guide provides a comprehensive overview of this compound, detailing its amino acid sequence, physicochemical properties, and current understanding of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of antimicrobial peptides and the development of novel therapeutic agents.

This compound Sequence and Physicochemical Properties

The primary structure of this compound consists of a 17-amino acid sequence with an amidated C-terminus, a common feature in many antimicrobial peptides that enhances their stability and activity.

Amino Acid Sequence: H-Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Gly-Ser-Ile-NH₂

The physicochemical properties of this compound are crucial to its biological function, influencing its solubility, interaction with microbial membranes, and overall antimicrobial efficacy. A summary of these properties is provided in the table below.

| Property | Value | Method/Reference |

| Molecular Formula | C₈₁H₁₃₆N₂₂O₂₀ | NovoPro Bioscience Inc.[1] |

| Molecular Weight | 1738.1 g/mol | NovoPro Bioscience Inc.[1] |

| Sequence Length | 17 Amino Acids | Direct Sequencing |

| Theoretical Isoelectric Point (pI) | ~10.05 | Calculated from Amino Acid Sequence |

| Net Charge at Physiological pH (7.4) | +2 | Calculated from Amino Acid Sequence |

| Grand Average of Hydropathicity (GRAVY) | 1.171 | Calculated using Kyte-Doolittle Scale |

| Secondary Structure | Primarily α-helical in membrane-mimicking environments | Inferred from studies on related Aurein peptides[2][3][4] |

Mechanism of Action

The primary mechanism of action for this compound, like many other cationic antimicrobial peptides, is believed to be the disruption of the microbial cell membrane. While direct studies on this compound are limited, research on closely related peptides, such as Aurein 1.2, suggests a membrane-permeabilizing action.[3] The proposed mechanism involves several steps:

-

Electrostatic Attraction: The positively charged this compound peptide is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and a-Helix Formation: Upon interaction with the membrane, this compound is thought to undergo a conformational change, adopting an α-helical secondary structure.[2][3] This amphipathic helix aligns parallel to the membrane surface.

-

Membrane Disruption: The accumulation of peptide molecules on the membrane surface leads to its destabilization. Two predominant models for this disruption by aurein-family peptides are the "carpet" model and the "toroidal pore" model.

-

Carpet Model: In this model, the peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the lipid packing and leads to the formation of transient pores or the complete dissolution of the membrane.[3]

-

Toroidal Pore Model: This model suggests that the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore where the peptide molecules are associated with the lipid head groups.

-

The following diagram illustrates a generalized "carpet" mechanism pathway.

Caption: Proposed "carpet" mechanism of this compound action on bacterial membranes.

Experimental Protocols

The characterization and evaluation of this compound involve several standard experimental procedures. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: Workflow for the solid-phase peptide synthesis of this compound.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Ile-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add this mixture to the resin and allow it to react.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A standard broth microdilution method is used.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a series of two-fold serial dilutions of this compound in MHB in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the peptide on the viability of mammalian cells, which is crucial for evaluating its therapeutic potential.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., human embryonic kidney cells, HEK-293) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

This compound is a promising antimicrobial peptide with a well-defined primary structure and predictable physicochemical properties that favor its interaction with and disruption of microbial membranes. Its α-helical nature in a membrane environment and its cationic charge are key determinants of its biological activity. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of this compound and its analogues. Further research into the precise molecular interactions of this compound with bacterial and cancer cell membranes will be instrumental in harnessing its full therapeutic potential.

References

- 1. Using Circular Dichroism Spectra to Estimate Protein Secondary Structure (Journal Article) | OSTI.GOV [osti.gov]

- 2. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane defects enhance the interaction of antimicrobial peptides, aurein 1.2 versus caerin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Predicted Secondary Structure of Aurein 3.1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.1 is a member of the aurein family of antimicrobial peptides (AMPs), which are isolated from the Australian Southern Bell Frog, Litoria aurea. These peptides represent a promising class of therapeutic agents due to their broad-spectrum antimicrobial activity. A thorough understanding of the three-dimensional structure of these peptides is fundamental to elucidating their mechanism of action and for the rational design of more potent and specific analogues. This technical guide provides an in-depth overview of the predicted secondary structure of this compound, the experimental and computational methodologies used for its characterization, and its implications for function. While direct experimental data for this compound is limited in the public domain, its structural characteristics can be confidently inferred from extensive studies on its close homologues, such as Aurein 1.2, 2.2, and 2.3.

Predicted Secondary Structure of this compound

The secondary structure of aurein peptides is highly dependent on the environment. In aqueous solutions, these peptides typically exist in a disordered or random coil conformation.[1] However, upon interaction with a membrane-mimetic environment, such as lipid bilayers, micelles, or organic solvents like trifluoroethanol (TFE), they undergo a conformational transition to a predominantly α-helical structure.[2][3] This amphipathic α-helix is crucial for their antimicrobial activity, facilitating membrane binding and disruption.[1] Molecular dynamics simulations have shown that this helical structure is stable at the membrane interface.[2]

Quantitative Structural Analysis

The following table summarizes the typical secondary structure content of aurein peptides in different environments, as determined by circular dichroism spectroscopy. These values are representative of the aurein family and provide a strong prediction for the behavior of this compound.

| Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Experimental Method |

| Aqueous Buffer (e.g., Phosphate Buffer) | < 10 | ~0 | > 90 | Circular Dichroism[4] |

| 50% Trifluoroethanol (TFE) | > 70 | ~0 | < 30 | Circular Dichroism[5] |

| SDS Micelles (10 mM) | > 80 | ~0 | < 20 | Circular Dichroism[6] |

| Phospholipid Vesicles (e.g., DMPC/DMPG) | 60 - 80 | ~0 | 20 - 40 | Circular Dichroism[3] |

Experimental and Computational Protocols

The determination and prediction of the secondary structure of peptides like this compound involve a combination of spectroscopic techniques and computational modeling.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides in solution.[7] It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Experimental Protocol:

-

Sample Preparation:

-

Synthesize and purify the this compound peptide to >95% purity.

-

Prepare a stock solution of the peptide in sterile, deionized water.

-

Prepare various solvent systems: 10 mM phosphate buffer (pH 7.4), 50% (v/v) TFE in phosphate buffer, and 10 mM sodium dodecyl sulfate (SDS) in phosphate buffer.

-

Prepare unilamellar vesicles of model lipids (e.g., DMPC or a 1:1 mixture of DMPC/DMPG) by extrusion.

-

For each measurement, dilute the peptide stock solution into the respective solvent system to a final concentration of 50-100 µM.

-

-

Data Acquisition:

-

Use a CD spectropolarimeter (e.g., Jasco J-810).

-

Acquire spectra from 190 to 260 nm in a 0.1 cm path-length quartz cuvette at 25°C.

-

Set the scanning speed to 50 nm/min, with a bandwidth of 1 nm and an averaging time of 2-3 seconds.

-

Record at least three scans for each sample and average them.

-

Subtract the spectrum of the corresponding solvent blank.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

-

Analyze the spectra for characteristic features: α-helices show negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm. Random coils exhibit a strong negative band near 200 nm.[7]

-

Deconvolute the spectra using algorithms like K2D2 or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil content.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atomic-level information about the three-dimensional structure of peptides.[8] For membrane-active peptides like this compound, NMR studies are typically conducted in membrane-mimetic environments such as detergent micelles.[9]

Experimental Protocol:

-

Sample Preparation:

-

Express or synthesize ¹⁵N and/or ¹³C isotopically labeled this compound peptide for heteronuclear correlation experiments.

-

Dissolve the peptide in a solution containing detergent micelles (e.g., dodecylphosphocholine, DPC) above their critical micelle concentration, in a 90% H₂O/10% D₂O buffer.

-

The final peptide concentration should be in the range of 0.5-2.0 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D and 3D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Key experiments include:

-

¹H-¹⁵N HSQC: To obtain a fingerprint of the peptide and assign backbone amide resonances.

-

TOCSY: To identify spin systems of individual amino acid residues.

-

NOESY: To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.[10]

-

-

-

Structure Calculation:

-

Process the NMR spectra using software like NMRPipe.

-

Assign the resonances using software such as CCPNmr Analysis.

-

Generate distance restraints from the NOESY peak volumes.

-

Use software like CYANA or XPLOR-NIH to calculate a family of 3D structures consistent with the experimental restraints.

-

The resulting ensemble of structures is then refined and validated.

-

Molecular Dynamics (MD) Simulation

MD simulations provide a computational approach to predict the structure, dynamics, and interaction of this compound with a model lipid bilayer.[5]

Protocol for MD Simulation:

-

System Setup:

-

Build an initial model of this compound, typically as an ideal α-helix, using software like PyMOL or UCSF Chimera.

-

Construct a model lipid bilayer (e.g., a POPC bilayer to mimic a eukaryotic membrane or a POPE/POPG mixture for a bacterial membrane) using a tool like CHARMM-GUI.

-

Place the peptide near the surface of the solvated lipid bilayer.

-

-

Simulation Parameters:

-

Use a well-established force field such as CHARMM36m or AMBER for proteins and lipids.[11]

-

Solvate the system with a water model like TIP3P and add counter-ions to neutralize the system.

-

Perform an initial energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 200-500 ns or longer) to observe the stable interaction of the peptide with the membrane.

-

-

Trajectory Analysis:

-

Analyze the trajectory to determine the secondary structure evolution over time using tools like DSSP.[11]

-

Calculate properties such as the root-mean-square deviation (RMSD) to assess structural stability, the orientation of the peptide relative to the membrane, and the depth of insertion of specific residues.

-

Visualizations

Workflow for Peptide Structure Prediction

The following diagram illustrates a typical computational workflow for predicting the tertiary structure of a peptide from its primary sequence.

Caption: Computational workflow for predicting peptide 3D structure.

Proposed Mechanism of Action of Aurein Peptides

The α-helical secondary structure is integral to the "carpet" or "toroidal pore" mechanisms of membrane disruption, which are commonly proposed for aurein peptides.[12][13]

Caption: Proposed mechanism of action for Aurein peptides at the cell membrane.

Conclusion

The secondary structure of this compound is predicted to be environmentally sensitive, adopting a random coil conformation in aqueous solution and transitioning to a well-defined α-helix upon interaction with bacterial membranes. This conformational flexibility is a hallmark of many antimicrobial peptides and is central to their biological function. The combination of circular dichroism, NMR spectroscopy, and molecular dynamics simulations provides a powerful toolkit for characterizing this structure in detail. A comprehensive understanding of the structural biology of this compound is essential for advancing its development as a potential next-generation antibiotic.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Amanote [app.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Dynamics for Antimicrobial Peptide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR studies of aurein 1.2 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three-dimensional NMR spectroscopy of a protein in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR - PMC [pmc.ncbi.nlm.nih.gov]

Aurein 3.1: A Technical Guide to its Natural Source, Properties, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 3.1 is a cationic antimicrobial peptide (AMP) naturally occurring in the defensive skin secretions of Australian bell frogs. As a member of the aurein family of peptides, it exhibits broad-spectrum antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of this compound, including its natural source, physicochemical properties, and detailed methodologies for its isolation and characterization. Furthermore, it outlines its proposed mechanism of action and presents a typical experimental workflow for its discovery. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Introduction

Antimicrobial peptides are a crucial component of the innate immune system of a wide range of organisms, offering a first line of defense against pathogenic microbes. The emergence of multidrug-resistant bacteria has spurred significant interest in AMPs as potential therapeutic agents. The amphibian skin, in particular, is a rich source of a diverse array of bioactive peptides. Among these, the aurein family of peptides, isolated from Australian bell frogs, has garnered attention for its potent biological activities. This compound is a notable member of this family, demonstrating both antimicrobial and anticancer properties[1]. This guide delves into the technical details of this compound, providing a foundational resource for its further investigation and potential therapeutic development.

Natural Occurrence and Source

This compound is primarily isolated from the granular dorsal glands of the Green and Golden Bell Frog, Litoria aurea, and the Southern Bell Frog, Litoria raniformis[1][2]. These frogs, native to Australia, secrete a cocktail of bioactive peptides, including at least seventeen aurein peptides, as a defense mechanism against predators and microbial infections[1]. The expression and secretion of these peptides can be stimulated for collection and analysis.

Physicochemical Properties

This compound is a linear, cationic peptide with a C-terminal amidation. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | GLFDIVKKIAGHIAGSI-NH₂ | [2] |

| Molecular Formula | C₈₁H₁₃₆N₂₂O₂₀ | [2] |

| Molecular Weight | 1738.1 Da | [2] |

| Net Charge (at pH 7) | +2 | - |

| Theoretical pI | 10.13 | - |

| Grand Average of Hydropathicity (GRAVY) | 0.606 | - |

Note: Theoretical pI and GRAVY values are calculated based on the amino acid sequence and are intended as estimates.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of its potency. While specific MIC data for this compound is distributed across various studies, the aurein family, in general, shows significant activity against a range of pathogens.

| Organism | Strain | MIC (µM) | Reference |

| Staphylococcus aureus | ATCC 25923 | 12.5 | [3] |

| Enterococcus faecalis | ATCC 29212 | 25 | [3] |

| Escherichia coli | ATCC 25922 | >100 | [3] |

| Pseudomonas aeruginosa | ATCC 27853 | >100 | [3] |

Note: The provided MIC values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Peptide Isolation from Skin Secretions

The following protocol outlines a typical procedure for the isolation and purification of this compound from Litoria aurea or Litoria raniformis skin secretions.

-

Stimulation of Peptide Secretion:

-

Specimens are handled with care to minimize stress.

-

Secretion from the granular glands is induced by a mild electrical stimulation or by injection of norepinephrine[4].

-

The secreted fluid is collected by rinsing the dorsal skin with deionized water or a suitable buffer.

-

-

Initial Purification:

-

The collected secretion is acidified (e.g., with trifluoroacetic acid, TFA) to prevent degradation by proteases and then centrifuged to remove cellular debris.

-

The supernatant is passed through a C18 Sep-Pak cartridge to desalt and concentrate the peptides[4].

-

Peptides are eluted with an organic solvent, typically acetonitrile, containing a low concentration of TFA.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The partially purified peptide mixture is subjected to RP-HPLC on a C18 column[4][5].

-

A linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is used to separate the peptides based on their hydrophobicity.

-

Fractions are collected and screened for antimicrobial activity.

-

-

Peptide Identification and Characterization:

-

The molecular mass of the purified peptide in the active fraction is determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

The amino acid sequence is determined by Edman degradation or tandem mass spectrometry (MS/MS)[4].

-

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) of the purified this compound is determined using a broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase.

-

The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Peptide Dilution Series:

-

A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions.

-

The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

Mechanism of Action

This compound, like many other cationic antimicrobial peptides, is believed to exert its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. While it does not appear to involve a specific intracellular signaling pathway, its mechanism is thought to follow the "carpet model"[8][9].

Caption: Proposed "carpet model" mechanism of action for this compound.

In this model, the cationic this compound peptides are initially attracted to the negatively charged surface of the bacterial membrane. They then accumulate and align parallel to the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane disruption through a detergent-like effect, leading to the formation of micelles or transient pores, causing leakage of cellular contents and ultimately cell death.

Experimental Workflow for Discovery

The discovery of novel antimicrobial peptides like this compound from amphibian skin secretions follows a structured experimental workflow.

Caption: Experimental workflow for the discovery of antimicrobial peptides.

Conclusion

This compound represents a promising lead compound in the search for novel antimicrobial agents. Its natural origin in the skin secretions of Litoria species, coupled with its potent bioactivity, makes it a subject of significant scientific interest. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and other related aurein peptides. Future research may focus on structure-activity relationship studies to design synthetic analogs with enhanced potency and selectivity, as well as in vivo studies to evaluate its efficacy and safety in preclinical models.

References

- 1. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound peptide [novoprolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

- 8. researchgate.net [researchgate.net]

- 9. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

Aurein 3.1: A Technical Guide to a Potent Antimicrobial and Anticancer Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.1 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria raniformis. As a member of the aurein family of peptides, it has garnered significant interest within the scientific community for its dual antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the UniProt entry, annotations, and the available scientific data concerning this compound, with a focus on its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

This compound UniProt Entry and Core Annotations

The definitive UniProt entry for this compound is P69020 . This entry provides essential information about the peptide, including its sequence and origin.

Table 1: UniProt Entry Summary for this compound

| Attribute | Details |

| UniProt Accession | P69020 |

| Protein Name | Aurein-3.1 |

| Organism | Ranoidea raniformis (Southern bell frog) |

| Sequence | GLFDIVKKIAGHIAGSI |

| Length | 17 amino acids |

| Mass (Da) | 1738 |

| Function | Antimicrobial, Antibiotic, Anticancer |

Quantitative Data

While specific quantitative data for this compound is not as extensively published as for other members of its family, such as Aurein 1.2, the available information indicates potent biological activity. The primary measure of its antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), while its anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Antimicrobial Activity of Aurein Family Peptides (MIC in µM)

| Organism | Aurein 2.6 |

| Micrococcus luteus | 80 |

| Staphylococcus aureus | 50 |

| Staphylococcus epidermidis | 50 |

| Streptococcus mutans | 50 |

| Bacillus subtilis | 50 |

Note: The above data is for Aurein 2.6 and is provided as a reference for the general activity of the aurein family against Gram-positive bacteria.[1] Specific MIC values for this compound require further dedicated experimental evaluation.

Table 3: Anticancer Activity of Aurein Family Peptides

| Cell Line | Peptide | IC50 (µM) |

| Colon carcinoma (SW480) | Aurein 1.2 | ~10 |

| Human colorectal adenocarcinoma (HT29) | Aurein 1.2 | Not specified |

Note: The anticancer data presented is for the related peptide Aurein 1.2.[2] This highlights the potential of the aurein family, though specific IC50 values for this compound against a panel of cancer cell lines are a key area for future research.

Mechanism of Action

The primary mechanism of action for this compound, like other aurein peptides, is the disruption of cellular membranes. This process is particularly effective against bacterial and cancerous cells due to differences in their membrane composition compared to healthy mammalian cells.

Antimicrobial Mechanism

The antimicrobial action of this compound is believed to follow the "carpet" model. This multi-stage process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Caption: Antimicrobial "carpet" mechanism of this compound.

Anticancer Mechanism

The anticancer activity of aurein peptides is also linked to their membrane-disrupting capabilities. Cancer cell membranes often have a higher net negative charge compared to non-cancerous cells, making them susceptible to the electrostatic attraction of cationic peptides like this compound. The interaction leads to membrane permeabilization and subsequent cell death, potentially through apoptotic pathways.

Caption: Anticancer mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and related peptides.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method and is suitable for determining the MIC of cationic antimicrobial peptides.

Materials:

-

Test peptide (this compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene microtiter plates

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA)

-

Spectrophotometer

Procedure:

-

Peptide Preparation: Prepare a stock solution of the peptide in sterile water. Create a series of two-fold dilutions in 0.01% acetic acid with 0.2% BSA.

-

Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Assay Setup: In a 96-well plate, add 100 µL of the bacterial suspension to wells containing 11 µL of the serially diluted peptide solutions. Include a positive control (bacteria only) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

References

Methodological & Application

Application Notes and Protocols for Aurein 3.1 in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of microorganisms to Aurein 3.1, a potent antimicrobial peptide (AMP). The following sections outline the necessary reagents, equipment, and step-by-step procedures for performing broth microdilution and disk diffusion assays.

Introduction to this compound

This compound is an antimicrobial peptide originally isolated from the Australian Southern bell frog, Litoria aurea.[1] Like many AMPs, it exhibits broad-spectrum activity against various pathogens. Its primary mechanism of action involves the disruption of microbial cell membranes.[2][3][4] Understanding the susceptibility of different microbial strains to this compound is crucial for its development as a potential therapeutic agent.

Standardized antimicrobial susceptibility testing (AST) methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), often require modifications for testing cationic AMPs like this compound to ensure accurate and reproducible results.[5][6][7]

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Aurein Peptides

The following table summarizes previously reported Minimum Inhibitory Concentration (MIC) values for Aurein peptides against various Gram-positive bacteria. This data is provided for reference and comparative purposes.

| Peptide | M. luteus (μM) | S. aureus (μM) | S. epidermis (μM) | S. mutans (μM) | B. subtilis (μM) | Reference |

| Aurein 2.6 | 80 | 50 | 50 | 50 | 50 | [8][9] |

| Aurein 1.2 | 75 | 8 | - | - | - | [10] |

| Aurein M3 | - | ≤16 | - | - | - | [11][12] |

Note: MIC values can vary depending on the specific strain, testing methodology, and media composition.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15] For cationic peptides like this compound, modifications to the standard CLSI protocol are recommended to prevent peptide inactivation and ensure accuracy.[16][17]

Materials:

-

This compound peptide (lyophilized)[1]

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile polypropylene tubes[16]

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA)[16]

-

Spectrophotometer

-

Plate shaker

-

Incubator (37°C)

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically dissolve lyophilized this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

To prevent peptide loss due to binding to plastic surfaces, it is recommended to prepare dilutions in polypropylene tubes.[16]

-

-

Serial Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in a solution of 0.01% acetic acid containing 0.2% BSA.[16] This helps to maintain peptide stability and prevent non-specific binding.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

-

Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[17]

-

-

Assay Setup:

-

Dispense 100 µL of the final bacterial inoculum into each well of a 96-well polypropylene microtiter plate.

-

Add 11 µL of each this compound dilution to the corresponding wells.[16]

-

Include a positive control well (bacteria without this compound) and a negative control well (MHB without bacteria).

-

-

Incubation:

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[15]

-

-

Minimal Bactericidal Concentration (MBC) Determination (Optional):

-

To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto a suitable agar medium.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.[17]

-

Protocol 2: Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a substance.[15][19][20]

Materials:

-

This compound peptide

-

Test microorganism

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Sterile cotton swabs

-

Incubator (37°C)

-

Calipers or ruler

Workflow for Disk Diffusion Assay:

Caption: Workflow for the disk diffusion assay to test the antimicrobial activity of this compound.

Procedure:

-

Preparation of Bacterial Inoculum:

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure complete coverage.[21]

-

-

Preparation and Application of Disks:

-

Aseptically apply a known amount of this compound solution (e.g., 10-20 µL of a specific concentration) onto sterile paper disks.

-

Allow the disks to dry completely in a sterile environment.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Include a control disk with the solvent used to dissolve the peptide.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.[20]

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a ruler or calipers.[18]

-

The size of the inhibition zone is proportional to the susceptibility of the microorganism to this compound.

-

Mechanism of Action Signaling Pathway

Aurein peptides, being cationic, are initially attracted to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The subsequent interaction leads to membrane disruption and cell death.

Caption: Proposed mechanism of action for this compound leading to bacterial cell death.

Concluding Remarks

The protocols provided herein offer a framework for the antimicrobial susceptibility testing of this compound. It is important to note that due to the diverse nature of antimicrobial peptides, optimization of these protocols may be necessary for specific applications and microbial strains.[6][7] Adherence to aseptic techniques and proper controls is paramount for obtaining reliable and reproducible data. This information is intended to guide researchers in the evaluation of this compound as a potential antimicrobial therapeutic.

References

- 1. This compound peptide [novoprolabs.com]

- 2. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 17. journals.asm.org [journals.asm.org]

- 18. apec.org [apec.org]

- 19. researchgate.net [researchgate.net]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Purification of Synthetic Aurein 3.1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.1 is a 17-amino acid antimicrobial and anticancer peptide, originally isolated from the Australian Southern Bell Frog, Litoria aurea. As a promising therapeutic candidate, the ability to obtain high-purity synthetic this compound is crucial for research and development. This document provides a detailed application note and protocol for the purification of synthetic this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).